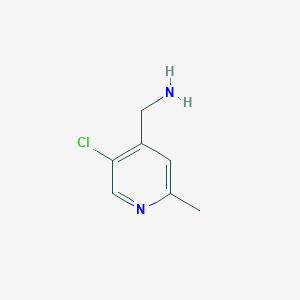

(5-Chloro-2-methylpyridin-4-YL)methanamine

Description

Contextual Significance of Pyridine-Based Chemical Scaffolds in Organic and Medicinal Chemistry

The pyridine (B92270) ring is a foundational scaffold in both organic and medicinal chemistry. nih.govnih.govresearchgate.net As a six-membered heteroaromatic ring containing one nitrogen atom, it is structurally analogous to benzene. researchgate.netsciencepublishinggroup.com This nitrogen atom, however, imparts distinct properties, such as basicity and the ability to form hydrogen bonds, which are crucial for biological interactions. nih.gov The pyridine nucleus is a key structural motif in a vast number of natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes such as NAD/NADH. nih.govnih.govajrconline.org

In the realm of drug discovery, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide array of FDA-approved therapeutic agents. scilit.comrsc.org Its incorporation into a molecule can enhance solubility and bioavailability, key pharmacokinetic parameters that determine a drug's efficacy. ajrconline.org Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netnih.gov An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders. rsc.org The versatility of the pyridine ring allows for straightforward functionalization, enabling chemists to synthesize large libraries of compounds for screening and to fine-tune the properties of lead molecules. nih.govajrconline.org

Historical Perspective on Related Chemical Entities and Their Academic Contributions

The academic journey of pyridine chemistry began with its initial isolation in the 19th century and has since evolved from fundamental structural elucidation to the creation of highly complex, multi-substituted derivatives. researchgate.net Early research focused on basic synthesis and understanding the reactivity of the pyridine ring, noting its propensity for nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

The 20th and 21st centuries have witnessed a strategic shift towards the synthesis of functionalized pyridines designed to interact with specific biological targets. nih.gov The development of aminopyridines and, more specifically, (aminomethyl)pyridine derivatives marks a significant progression in this field. For instance, research into dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes led to the design and synthesis of novel aminomethyl-pyridines. nih.gov These studies demonstrated that the precise positioning of the aminomethyl group and other substituents on the pyridine ring was critical for achieving high inhibitory potency and selectivity. nih.gov Similarly, the search for inhibitors of human vaccinia-related kinases (VRK1 and VRK2), which are implicated in cell division and neurological disorders, identified aminopyridine scaffolds as promising starting points for drug development. acs.orgnih.gov These academic pursuits highlight a trend of increasing molecular complexity, where simple pyridine backbones are strategically decorated with functional groups like methanamines to achieve specific biological outcomes.

Identification of Research Gaps and Motivations for Investigating (5-Chloro-2-methylpyridin-4-YL)methanamine

Despite the extensive research into pyridine derivatives, significant research gaps remain, providing a strong impetus for the investigation of novel compounds like this compound. A primary driver is the persistent challenge of drug resistance, particularly in the fields of oncology and infectious diseases. nih.gov The development of multidrug-resistant (MDR) pathogens necessitates a continuous search for new antibacterial agents with novel mechanisms of action, and substituted pyridines are a promising avenue of exploration. nih.gov

Furthermore, there is an ongoing need for more potent and selective inhibitors for various enzyme families, such as protein kinases, which are crucial targets in cancer therapy. acs.orgnih.govnih.gov While many kinase inhibitors exist, issues of off-target effects and acquired resistance limit their long-term efficacy. The synthesis of new pyridine derivatives with unique substitution patterns offers a strategy to overcome these limitations. The specific arrangement of a chloro group at the 5-position, a methyl group at the 2-position, and a methanamine group at the 4-position of the pyridine ring in this compound creates a distinct electronic and steric profile. This unique combination of functional groups is not widely represented in existing compound libraries and thus presents an opportunity to explore new chemical space and potentially identify novel interactions with biological targets. The investigation of such specifically functionalized molecules is motivated by the hypothesis that this precise structural architecture can lead to improved potency, selectivity, or the ability to overcome existing resistance mechanisms, thereby addressing unmet medical needs. researchgate.netchemrxiv.org

Data on Selected Pyridine Derivatives in Research

The following table summarizes key findings for related pyridine derivatives discussed in academic literature, providing context for the investigation of this compound.

| Compound Class | Research Focus | Key Findings |

| 5-Aminomethyl-4-aryl-pyridines | DPP-4 Inhibition | The substitution pattern was key to potency; compound 4e-7 showed high potency (IC50: 10 nM for DPP-4) and excellent selectivity over DPP-8. nih.gov |

| Aminopyridine Scaffold | VRK1/VRK2 Inhibition | Compound 26 was identified as a potent and selective inhibitor of VRK1 (IC50 ≈ 150 nM). acs.orgnih.gov |

| Polysubstituted Pyridines | Antifungal/Herbicidal Activity | Certain 4-amino-5-cyano-6-alkylamino pyridine derivatives showed significant fungicidal activity against Botrytis cinerea. researchgate.net |

| Pyridine-Oxazolidinone Derivatives | Antibacterial Activity | Compounds showed strong inhibition against Gram-positive bacteria, with activity comparable to the antibiotic linezolid. nih.gov |

Structure

3D Structure

Properties

CAS No. |

1060810-04-9 |

|---|---|

Molecular Formula |

C7H9ClN2 |

Molecular Weight |

156.61 g/mol |

IUPAC Name |

(5-chloro-2-methylpyridin-4-yl)methanamine |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-6(3-9)7(8)4-10-5/h2,4H,3,9H2,1H3 |

InChI Key |

CPAZCMWVEQCPQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 5 Chloro 2 Methylpyridin 4 Yl Methanamine

Retrosynthetic Analysis and Key Precursors for the Pyridine (B92270) Methanamine Scaffold

A retrosynthetic analysis of (5-Chloro-2-methylpyridin-4-YL)methanamine reveals two primary disconnection points, leading to key precursors. The most logical disconnection is at the carbon-nitrogen bond of the aminomethyl group. This functional group interconversion (FGI) points to two principal precursors: 5-chloro-2-methylpyridine-4-carbaldehyde or 5-chloro-2-methylpyridine-4-carbonitrile .

Further disconnection of these precursors involves the strategic introduction of the chloro, methyl, and formyl/cyano groups onto the pyridine ring. A common and effective strategy is the functionalization of a pre-existing substituted pyridine. A key intermediate in this approach is 2-chloro-5-methylpyridine (B98176) . This intermediate can then be selectively functionalized at the 4-position to introduce the required carbon-based substituent.

Therefore, the general retrosynthetic strategy can be summarized as:

Target: this compound

Disconnect: C-NH2 bond

Precursors: 5-chloro-2-methylpyridine-4-carbaldehyde or 5-chloro-2-methylpyridine-4-carbonitrile

Disconnect: C4-substituent

Key Intermediate: 2-chloro-5-methylpyridine

Disconnect: Chloro and methyl groups

Starting Materials: Simple picolines or construction of the pyridine ring from acyclic precursors.

Established Synthetic Pathways for this compound and Related Analogs

Multi-Step Synthesis Approaches and Reaction Sequences

The synthesis of this compound is typically achieved through a multi-step sequence, often starting from commercially available pyridines.

One common route begins with 3-methylpyridine (B133936) (β-picoline) . The synthesis proceeds through the following general steps:

Chlorination: 3-methylpyridine is chlorinated to produce 2-chloro-5-methylpyridine. This can be achieved using various chlorinating agents. One method involves reacting 5-methyl-2(1H)-pyridone with a chlorinating agent like phosphorus oxychloride google.comepo.org. Another approach is the direct chlorination of 3-methylpyridine, though this can sometimes lead to issues with regioselectivity google.com.

Functionalization at the 4-position: The resulting 2-chloro-5-methylpyridine must be functionalized at the 4-position. This can be accomplished by:

Formylation: Introduction of a formyl group (-CHO) to yield 5-chloro-2-methylpyridine-4-carbaldehyde. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heterocyclic systems and can be applied here organic-chemistry.orgchemistrysteps.comijpcbs.comwikipedia.org. This reaction typically uses a mixture of phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF).

Cyanation: Introduction of a cyano group (-CN) to yield 5-chloro-2-methylpyridine-4-carbonitrile. Cyanation can be achieved by reacting an activated pyridine derivative, such as a pyridine N-oxide, with a cyanide salt thieme-connect.de. Another route is the ammoxidation of a methyl group at the 4-position, though this is more common for producing simple cyanopyridines on an industrial scale chemicalbook.comgoogle.com. A laboratory-scale synthesis might involve a Sandmeyer-type reaction from a corresponding 4-aminopyridine (B3432731) derivative wikipedia.orgnih.gov.

Formation of the Methanamine: The final step is the conversion of the 4-position substituent to the methanamine group.

If the precursor is the aldehyde , a reductive amination is performed.

If the precursor is the nitrile , a reduction is carried out, typically via catalytic hydrogenation nih.gov.

An alternative route can start from 2-amino-5-methylpyridine . This route involves nitration, followed by a Sandmeyer reaction to introduce the chlorine at the 2-position, and subsequent modification of the nitro group.

The table below summarizes a potential multi-step synthesis.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 5-methyl-3,4-dihydro-2(1H)-pyridone | Cl2 gas in an organic solvent | 2-oxo-5-methyl-5,6-dichloropiperidine |

| 2 | 2-oxo-5-methyl-5,6-dichloropiperidine | Heat (100-170°C) | 2-hydroxy-5-methylpyridine |

| 3 | 2-hydroxy-5-methylpyridine | Chlorinating agent (e.g., POCl3) | 2-chloro-5-methylpyridine |

| 4 | 2-chloro-5-methylpyridine | Vilsmeier-Haack (POCl3, DMF) | 5-chloro-2-methylpyridine-4-carbaldehyde |

| 5 | 5-chloro-2-methylpyridine-4-carbaldehyde | NH3, Reducing Agent (e.g., NaBH4) | This compound |

This table represents a generalized pathway based on established chemical transformations.

Convergent and Divergent Synthetic Strategies

Both convergent and divergent strategies can be employed in the synthesis of this compound and its analogs.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments that are then combined in the final stages. For this target molecule, one could envision synthesizing a functionalized pyridine ring and a separate side-chain precursor, which are then coupled. However, for this specific molecule, a linear, multi-step synthesis is more common.

Divergent Synthesis: A divergent strategy is highly applicable and efficient for creating a library of related analogs. Starting from a common, key intermediate like 5-chloro-2-methylpyridine-4-carbaldehyde or 5-chloro-2-methylpyridine-4-carbonitrile , a variety of modifications can be made.

From the aldehyde , different amines can be used in the reductive amination step to generate a range of N-substituted aminomethyl pyridine derivatives.

The nitrile can be hydrolyzed to a carboxylic acid, which can then be converted to various amides or esters.

The chlorine atom on the pyridine ring can also be a site for further diversification through nucleophilic aromatic substitution reactions, although the reactivity is influenced by the other substituents.

Reductive Amination Protocols for the Formation of the Methanamine Moiety

The formation of the methanamine group from the corresponding aldehyde or nitrile is a critical step.

From 5-chloro-2-methylpyridine-4-carbaldehyde: Reductive amination is the most direct method. This one-pot reaction involves the formation of an imine by reacting the aldehyde with an amine (in this case, ammonia (B1221849) or a protected form), followed by its immediate reduction to the corresponding amine.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH4)

Sodium cyanoborohydride (NaBH3CN)

Sodium triacetoxyborohydride (B8407120) (STAB)

Borane-pyridine complex and other amine-borane complexes

Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon, Raney Nickel) in the presence of ammonia is also a widely used and atom-economical method.

From 5-chloro-2-methylpyridine-4-carbonitrile: The nitrile group can be reduced to a primary amine using several methods:

Catalytic Hydrogenation: This is a common and clean method. Catalysts such as Raney Nickel, Palladium, or Platinum are used under a hydrogen atmosphere. The solvent and reaction conditions (temperature, pressure) must be carefully chosen to avoid side reactions, such as the dehalogenation of the chloro-substituted pyridine ring. nih.gov

Chemical Reduction: Strong hydride reagents like Lithium aluminum hydride (LiAlH4) can effectively reduce nitriles to primary amines. However, these reagents are less selective and require careful handling.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Applying green chemistry principles to the synthesis of this compound can improve sustainability and reduce environmental impact.

Atom Economy: Utilizing catalytic processes, such as catalytic hydrogenation for the reduction of the nitrile or for reductive amination, maximizes atom economy as hydrogen is the only consumed reagent.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives is a key principle. For instance, exploring water or ethanol (B145695) as solvents for certain steps can be beneficial. In reductive aminations, the use of less toxic borane-amine complexes is preferred over reagents like sodium cyanoborohydride.

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption. This has been shown to be effective for various heterocyclic syntheses.

Waste Reduction: Designing synthetic routes with fewer steps and purification stages minimizes waste generation. One-pot reactions, where multiple transformations occur in a single reactor, are particularly advantageous.

Use of Catalysis: Transition metal and biocatalysts can offer high selectivity and efficiency, reducing the need for stoichiometric reagents and simplifying purification processes.

Optimization of Reaction Conditions, Catalytic Systems, and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Catalytic Systems: For the catalytic hydrogenation of the nitrile precursor, the choice of catalyst and support is critical.

| Catalyst System | Reaction | Key Considerations |

| Raney Nickel | Nitrile Reduction | Active and cost-effective, but can sometimes lead to over-reduction or side reactions. |

| Pd/C (Palladium on Carbon) | Nitrile Reduction / Reductive Amination | Highly effective, but potential for dehalogenation (removal of the Cl atom) must be managed by optimizing conditions. |

| PtO2 (Adams' catalyst) | Nitrile Reduction | Very active catalyst, but can also promote dehalogenation. |

| Bimetallic catalysts (e.g., Cu-Co) | Hydrogenation | Can offer enhanced selectivity and activity compared to monometallic catalysts. nih.gov |

Optimization of Reaction Parameters: The yield of each step in the multi-step synthesis can be enhanced by optimizing various parameters. The following table provides examples of conditions that can be optimized for key reaction types.

| Reaction | Parameter to Optimize | Typical Conditions/Ranges | Effect on Yield/Purity |

| Chlorination | Chlorinating Agent, Temperature | POCl3, SO2Cl2; 0°C to reflux | Choice of agent and temperature affects regioselectivity and prevents side-product formation. |

| Vilsmeier-Haack Formylation | Reagent Stoichiometry, Temperature | POCl3/DMF ratio; 0°C to 100°C | Controls the extent of formylation and minimizes by-product formation. |

| Catalytic Hydrogenation | Hydrogen Pressure, Temperature, Solvent | 1-50 atm H2; 25-100°C; Methanol, Ethanol, THF | Higher pressure/temperature can increase reaction rate but may also increase dehalogenation. Solvent choice affects catalyst activity and substrate solubility. |

| Reductive Amination | Reducing Agent, pH | NaBH4, STAB; Acidic or neutral pH | The choice of reducing agent and control of pH are crucial for efficient imine formation and reduction while avoiding side reactions. |

Stereoselective Synthesis Approaches for Chiral Derivatives (If Applicable)

The compound this compound is an achiral molecule as it does not possess a stereocenter. The carbon atom of the methanamine group is attached to two hydrogen atoms, precluding the existence of enantiomers or diastereomers. Consequently, stereoselective synthesis for the preparation of this specific compound is not applicable.

Should chiral derivatives be desired, for instance, through substitution at the amine group with a chiral moiety or modification of the pyridine ring to introduce a chiral center, specific stereoselective methods would need to be developed. Such approaches could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. However, for the parent compound, these considerations are not relevant.

Isolation and Purification Methodologies for Research-Grade this compound

The isolation and purification of this compound are critical steps to obtain a research-grade product, free from starting materials, reagents, and by-products. The purification strategy typically involves a combination of extraction, washing, and chromatographic or distillation techniques.

Following the synthesis, the initial workup often involves quenching the reaction mixture, typically with water or an aqueous basic solution to neutralize any acidic components. The crude product is then extracted into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). orgsyn.org The organic layer is subsequently washed with brine to remove residual water and inorganic salts. orgsyn.org

For pyridine-containing compounds, an acidic wash can be employed to remove non-basic impurities. Conversely, if the desired product is the free base, a basic wash can help remove any acidic by-products. The choice of washing solutions is contingent on the specific impurities present in the reaction mixture.

To achieve research-grade purity, further purification is generally required. The following table outlines common methodologies applicable to the purification of substituted pyridine derivatives like this compound.

| Purification Method | Description | Typical Application | Reference |

| Distillation | Separation of components based on differences in boiling points. For high-boiling point compounds, vacuum distillation is employed to prevent decomposition. | Removal of volatile solvents and purification of the final product if it is a liquid at room temperature. Kugelrohr distillation is a specific technique for small quantities of high-boiling point substances. | orgsyn.org |

| Column Chromatography | Separation of a mixture based on the differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent mixture) is passed through it. | Isolation of the target compound from non-volatile impurities and by-products with different polarities. | researchgate.net |

| Crystallization | A process where a solid forms from a solution, melt, or more rarely, deposited directly from a gas. The solid formed is often a crystal with a high degree of purity. | Purification of solid products. The crude product is dissolved in a suitable solvent at an elevated temperature and allowed to cool slowly, leading to the formation of pure crystals. | - |

| Acid-Base Extraction | A type of liquid-liquid extraction that involves changing the polarity of a compound by reacting it with an acid or a base. This allows for the separation of acidic, basic, and neutral compounds. | As a preliminary purification step to separate the basic pyridine derivative from acidic or neutral impurities. | orgsyn.org |

A typical protocol for obtaining research-grade this compound would involve initial extraction and washing, followed by column chromatography on silica gel using a gradient of solvents, for instance, a mixture of ethyl acetate and hexanes, with the polarity being gradually increased. The fractions containing the pure product, as identified by thin-layer chromatography (TLC), would then be combined, and the solvent removed under reduced pressure. If the compound is a solid, recrystallization from a suitable solvent system could be performed as a final polishing step. For liquid compounds, distillation under high vacuum would be the method of choice. orgsyn.org

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Methylpyridin 4 Yl Methanamine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in (5-Chloro-2-methylpyridin-4-YL)methanamine towards substitution reactions is influenced by the interplay of its inherent electron-deficient nature and the electronic effects of its substituents: the chloro, methyl, and aminomethyl groups.

Nucleophilic Aromatic Substitution (SNA_r_): Aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution, a reaction less common than EAS but significant for heteroaromatic systems. libretexts.org The presence of the ring nitrogen makes the pyridine ring susceptible to nucleophilic attack, and this reactivity is enhanced by electron-withdrawing groups at ortho or para positions which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

Table 1: Summary of Substitution Reactions on the Pyridine Ring

| Reaction Type | Reactivity of the Pyridine Ring | Role of Substituents | Probable Outcome |

| Electrophilic Aromatic Substitution (EAS) | Deactivated due to electron-withdrawing ring nitrogen. masterorganicchemistry.comyoutube.com | -Cl: Deactivating-CH₃: Activating-CH₂NH₂: Activating | Substitution is generally disfavored and would require forcing conditions. |

| Nucleophilic Aromatic Substitution (SNA_r) | Activated due to electron-withdrawing ring nitrogen. libretexts.orgnih.gov | -Cl: Leaving GroupRing Nitrogen: Activates the ring for nucleophilic attack. | Substitution of the chlorine atom by various nucleophiles (e.g., -OH, -OR, -NR₂) is feasible. libretexts.orgmdpi.com |

Reactions Involving the Primary Amine Functionality of this compound

The primary amine of the aminomethyl group is a potent nucleophile and a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The lone pair of electrons on the nitrogen atom of the primary amine readily attacks electrophilic centers. This reactivity is the basis for several fundamental transformations:

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides yields N-acyl derivatives (amides). This is a common strategy for protecting amine groups or introducing new functional moieties.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry.

Sulfonamidation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides.

Table 2: Representative Reactions of the Primary Amine Functionality

| Reaction Type | Reagent Example | Product Class | General Structure of Product |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | R-C(=O)NHCH₂-Py |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | CH₃NHCH₂-Py |

| Sulfonamidation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide | C₆H₅SO₂NHCH₂-Py |

| Py represents the (5-chloro-2-methylpyridin-4-yl) moiety. |

Primary amines undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). nih.govsemanticscholar.org The formation of Schiff bases is often reversible and catalyzed by acid or base. These imine derivatives are valuable intermediates in organic synthesis and can be further reduced to form stable secondary amines. Metal complexes of Schiff bases derived from substituted amines have also been widely studied. nih.govresearchgate.net

Derivatization Strategies for Expanding the Chemical Space of this compound Analogues

Building upon the fundamental reactivity of the primary amine, various derivatization strategies can be employed to generate a library of analogues with diverse structures and properties.

The primary amine of this compound is an excellent nucleophile for the synthesis of urea (B33335) and thiourea (B124793) derivatives, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net

Urea Synthesis: Ureas are typically prepared by the reaction of the amine with an isocyanate (R-N=C=O). nih.gov Alternatively, safer phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be used, where the amine first reacts with CDI to form an activated intermediate, which then reacts with a second amine to produce an unsymmetrical urea. nih.gov Another approach involves the reaction of amines with carbon dioxide, often under catalytic conditions or with silylated amines, to form the urea linkage. nih.govresearchgate.net

Thiourea Synthesis: Thioureas are synthesized in a similar fashion by reacting the amine with an isothiocyanate (R-N=C=S). researchgate.netanalis.com.my Simple condensation between an amine and carbon disulfide can also yield thiourea derivatives. organic-chemistry.org These reactions are generally efficient and provide access to a wide range of N,N'-disubstituted thioureas. researchgate.netnih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives

| Derivative | Common Reagent | Reaction Description | General Structure of Product |

| Urea | Phenyl isocyanate (PhNCO) | Nucleophilic addition of the primary amine to the isocyanate. nih.gov | Ph-NH-C(=O)NHCH₂-Py |

| Thiourea | Phenyl isothiocyanate (PhNCS) | Nucleophilic addition of the primary amine to the isothiocyanate. researchgate.netanalis.com.my | Ph-NH-C(=S)NHCH₂-Py |

| Py represents the (5-chloro-2-methylpyridin-4-yl) moiety. |

Derivatives of this compound can serve as precursors for the synthesis of more complex, fused heterocyclic systems. This often involves a two-step process where the primary amine is first derivatized with a reagent containing a second reactive site. The subsequent intramolecular cyclization can lead to the formation of new rings fused to the pyridine core or involving the exocyclic nitrogen. For example, reacting the amine with a molecule containing both a carboxyl group (or its derivative) and a leaving group could lead to the formation of a lactam. The cyclization of thiourea derivatives is also a known method for creating various heterocyclic compounds. researchgate.netnih.gov These strategies are pivotal for creating novel molecular architectures.

Oxidation and Reduction Pathways of this compound

The chemical behavior of this compound under oxidative and reductive conditions is influenced by its substituted pyridine structure. The pyridine nitrogen is susceptible to oxidation, while the chloro-substituent can be removed under reductive conditions.

Oxidation: The pyridine nitrogen atom in this compound can be readily oxidized to form the corresponding Pyridine N-oxide. This transformation is a common reaction for pyridine and its derivatives. wikipedia.org Oxidizing agents such as peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide are typically employed for this purpose. wikipedia.org The formation of the N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic substitution. wikipedia.org For instance, the oxidation of 2-chloropyridine (B119429) derivatives to their N-oxides has been shown to facilitate subsequent nucleophilic dechlorination. nih.govacs.org The N-oxide of the closely related compound, 2-chloro-5-methylpyridine (B98176), is a known and stable chemical entity. lookchem.comchemicalbook.com

Reduction: The primary reduction pathway for this compound involves the cleavage of the carbon-chlorine bond, a process known as hydrodechlorination. This reaction effectively replaces the chlorine atom with a hydrogen atom. Catalytic hydrodechlorination is a well-established method for the dehalogenation of aryl halides, including chloropyridines. mdpi.comnih.gov This process is typically carried out using a metal catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of a hydrogen source. nih.govoregonstate.edu Alternative reducing systems, such as zinc metal in an acidic or alkaline medium, can also achieve this transformation. google.com This reaction would convert this compound into (2-methylpyridin-4-yl)methanamine.

The following table summarizes these expected transformation pathways.

| Reaction Type | Starting Material | Reagents & Conditions | Product | Description |

| Oxidation | This compound | m-CPBA, CH₂Cl₂, 0 °C to rt | (5-Chloro-2-methyl-1-oxido-pyridin-1-ium-4-yl)methanamine | Oxidation of the pyridine nitrogen to form the corresponding N-oxide. This is a characteristic reaction of pyridine derivatives. wikipedia.orglookchem.com |

| Reduction | This compound | H₂, Pd/C, Base (e.g., NaOAc), MeOH, rt | (2-Methylpyridin-4-yl)methanamine | Catalytic hydrodechlorination removes the chlorine substituent from the pyridine ring. nih.govoregonstate.edu |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) Utilizing Substituted Pyridine Precursors

The chlorine atom on the pyridine ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex molecular architectures from simple precursors. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.orglibretexts.org The chloro-substituted pyridine ring of the title compound is expected to be a viable substrate for Suzuki coupling. The reaction requires a palladium catalyst, often with a phosphine (B1218219) ligand, and a base. libretexts.orgyoutube.com Coupling this compound with an arylboronic acid would yield a 5-aryl-2-methylpyridin-4-yl)methanamine derivative, effectively replacing the chlorine atom with a new aryl group. The reactivity of chloropyridines in Suzuki reactions is well-documented. acs.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an organohalide and an alkene. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org this compound could be coupled with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl substituent at the 5-position of the pyridine ring. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene product. youtube.com

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples an aryl halide with a primary or secondary amine. wikipedia.orgacsgcipr.org The chloro-substituent of this compound makes it a suitable electrophilic partner for this transformation. Reacting it with a variety of amines (alkyl, aryl, or heterocyclic) in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base would yield N-substituted derivatives at the 5-position. researchgate.netnih.gov This reaction provides a direct route to a diverse range of 5-amino-substituted pyridine compounds.

The table below outlines representative examples of these metal-catalyzed coupling reactions.

| Reaction Name | Starting Material | Coupling Partner & Reagents | Product | Description |

| Suzuki Coupling | This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C | (5-Phenyl-2-methylpyridin-4-yl)methanamine | Forms a C-C bond, replacing the chlorine atom with a phenyl group. wikipedia.orglibretexts.org |

| Heck Reaction | This compound | Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | (E)-(5-(2-Phenylvinyl)-2-methylpyridin-4-yl)methanamine | Forms a C-C bond by coupling the pyridine with an alkene, yielding a styryl derivative. wikipedia.orgyoutube.com |

| Buchwald-Hartwig Amination | This compound | Morpholine (B109124), Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110 °C | 4-((2-Methyl-5-morpholinopyridin-4-yl)methyl)amine | Forms a C-N bond, replacing the chlorine atom with a morpholine moiety. wikipedia.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Chloro 2 Methylpyridin 4 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For (5-Chloro-2-methylpyridin-4-YL)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methylene (B1212753) and amine protons of the methanamine substituent. Based on the analysis of similar substituted pyridines, the following chemical shifts can be predicted. chemicalbook.comchemicalbook.com The two aromatic protons on the pyridine (B92270) ring would appear as singlets due to the substitution pattern. The proton at the 6-position is expected to resonate at a higher chemical shift (around 8.2 ppm) compared to the proton at the 3-position (around 7.5 ppm) due to the electronic effects of the adjacent nitrogen and chlorine atoms. chemicalbook.com The methyl group protons at the 2-position would likely appear as a singlet around 2.3-2.5 ppm. chemicalbook.comchemicalbook.com The methylene protons of the methanamine group are expected to be found around 3.9-4.1 ppm, and the amine protons would likely present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (120-160 ppm). The carbon bearing the chlorine atom (C5) and the carbons adjacent to the nitrogen atom (C2 and C6) would be significantly influenced by these electronegative atoms.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity, a series of 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. While limited in this specific molecule due to the substitution pattern leading to isolated spin systems, it would be invaluable for derivatives with more protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern by observing through-space interactions between, for example, the methyl protons and the proton at the 3-position.

| Technique | Predicted Observations for this compound |

| ¹H NMR | Aromatic H (C6-H): ~8.2 ppm (s); Aromatic H (C3-H): ~7.5 ppm (s); CH₂: ~3.9-4.1 ppm (s); CH₃: ~2.3-2.5 ppm (s); NH₂: broad singlet (variable ppm) |

| ¹³C NMR | Aromatic Cs: ~120-160 ppm; CH₂: ~45-50 ppm; CH₃: ~20-25 ppm |

| COSY | Limited correlations due to isolated spin systems. |

| HSQC | Correlation between each proton and its directly attached carbon. |

| HMBC | Correlations confirming connectivity, e.g., CH₃ protons to C2/C3; CH₂ protons to C3/C4/C5. |

| NOESY | Through-space correlations, e.g., between CH₃ protons and C3-H. |

Solid-State NMR Applications for Polymorphs and Solid-State Structures (If Applicable)

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. This is particularly relevant if this compound can exist in different crystalline forms, or polymorphs. ssNMR can distinguish between polymorphs by detecting differences in the local chemical environments of the nuclei, which are manifested as changes in chemical shifts and line shapes. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. For a definitive structural confirmation of this compound, obtaining a single crystal suitable for X-ray analysis would be a primary goal. The resulting crystal structure would provide unequivocal evidence of the substitution pattern on the pyridine ring. Furthermore, it would reveal details about the intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. While no specific crystal structure for the title compound is publicly available, analysis of related structures, such as those of other substituted pyridines, provides expected bond lengths and angles. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₉ClN₂), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula. smolecule.com

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce structural information. For instance, a common fragmentation pathway for pyridylmethanamine derivatives involves the loss of the aminomethyl group or cleavage of the pyridine ring. The presence of a chlorine atom would also give a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M and M+2 peaks having a ratio of approximately 3:1.

| Ion | Calculated Exact Mass |

| [C₇H₉³⁵ClN₂ + H]⁺ | 157.0527 |

| [C₇H₉³⁷ClN₂ + H]⁺ | 159.0498 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Interactions

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹. Hydrogen bonding involving the amine group would lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands. nih.gov

Raman Spectroscopy: Raman spectroscopy can provide complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) (IR) |

| N-H stretch (amine) | 3300-3500 (two bands) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C, C=N stretch (pyridine ring) | 1400-1600 |

| C-Cl stretch | < 800 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (If Applicable)

This compound itself is not chiral. However, if chiral derivatives are synthesized, for example, by introducing a chiral center in a substituent or by resolving a chiral axis, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) would be essential for their stereochemical characterization. ECD measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. The resulting ECD spectrum is highly sensitive to the absolute configuration and conformation of the molecule and can be used to assign the stereochemistry by comparison with theoretical calculations.

Computational and Theoretical Chemistry Studies of 5 Chloro 2 Methylpyridin 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and can be used to predict various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for calculating ground state properties due to its balance of accuracy and computational cost. For (5-Chloro-2-methylpyridin-4-YL)methanamine, DFT calculations could be employed to determine key properties such as optimized molecular geometry (bond lengths and angles), electronic distribution (Mulliken charges), and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful as it can indicate regions of the molecule that are prone to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Value in Debye | Provides insight into the molecule's polarity. |

| HOMO Energy | Value in eV | Relates to the electron-donating ability. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | An indicator of chemical reactivity and stability. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate results, though they are often more computationally intensive than DFT. For this compound, ab initio calculations could be used to obtain very precise geometric and electronic properties, serving as a benchmark for other computational methods. There are currently no specific published ab initio studies focused on this compound.

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable bonds, such as the aminomethyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. Exploring the potential energy surface can reveal the most likely shapes the molecule will adopt and the energy barriers between different conformations. This information is crucial for understanding its reactivity and how it might interact with biological targets. Detailed conformational analysis and energy landscape exploration for this specific compound have not been reported in the available literature. However, computational studies on similar flexible molecules often employ systematic or stochastic search algorithms to map out the conformational space. nih.gov

Reaction Mechanism Elucidation via Computational Modeling and Transition State Search

Computational modeling is a powerful tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The calculation of the transition state structure and its energy provides the activation energy, which is a key determinant of the reaction rate. For this compound, this could be applied to understand its synthesis, degradation pathways, or metabolic transformations. At present, there are no specific computational studies on the reaction mechanisms involving this compound in the public domain.

Ligand-Receptor Docking and Molecular Dynamics Simulations for Investigating Molecular Interactions (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, this can be used to understand how this compound might interact with various proteins or enzymes. Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time, providing insights into the dynamics of the interaction. While these techniques are widely applied in drug discovery and materials science, specific non-clinical docking and MD simulation studies for this compound have not been published. However, studies on analogous compounds highlight the potential of these methods to reveal binding modes and affinities. dntb.gov.uanih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogues

QSAR and QSPR studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are valuable for predicting the activity or properties of new, unsynthesized compounds. To perform a QSAR or QSPR study on analogues of this compound, a dataset of structurally related compounds with measured activities or properties would be required. nih.gov Computational descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analogue, and a mathematical model would be developed to link these descriptors to the observed activity/property. There are no specific QSAR or QSPR studies published for analogues of this compound.

Biological Activities of 5 Chloro 2 Methylpyridin 4 Yl Methanamine and Its Analogues at the Molecular and Cellular Level Excluding Clinical Human Trials

In Vitro Enzyme Inhibition Studies

Analogues of (5-Chloro-2-methylpyridin-4-YL)methanamine have been investigated as inhibitors of various enzymes, demonstrating a broad range of potential therapeutic applications. The structural features of the substituted pyridine (B92270) ring are crucial for their inhibitory potency and selectivity.

Studies have identified pyridine derivatives as effective inhibitors of several key enzyme classes:

Cholinesterases: A series of pyridine diamines were designed as dual binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Compound 25, a pyridine derivative with an unsubstituted phenyl ring, showed 73% inhibition of AChE from Electrophorus electricus (EeAChE) at a concentration of 9 μM. nih.gov Generally, pyridine derivatives in this class were found to be more potent inhibitors of equine BChE (eqBChE) than their corresponding pyrimidine (B1678525) counterparts, with many exhibiting a mixed inhibition mechanism. nih.gov

Protein Kinases: Substituted pyridine analogues have shown potent activity against protein kinases. For instance, replacing an unsubstituted pyridine ring with a substituted one in a series of imidazopyrimidine-based inhibitors significantly increased potency against p38α MAP kinase. One such analogue, 14b, inhibited p38α with an IC50 of 1 nM. Other research has identified pyridine derivatives as inhibitors of PIM-1 kinase, which is implicated in cancer. nih.gov Tetrahydropyrazolopyridinones have been identified as a novel class of potent LIMK1/2 inhibitors, with a C5-substituted amide on the pyridine-like scaffold being critical for activity. acs.org

Protein Tyrosine Phosphatases: A novel series of substituted pyridine carboxamide derivatives were discovered as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a key regulator in proliferation and immune signaling pathways. nih.govresearchgate.net Compound C6 from this series demonstrated an IC50 value of 0.13 nM against SHP2. nih.gov

Metabolic Enzymes: Novel pyridine derivatives have been synthesized and evaluated as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. researchgate.net One compound, 4e, showed stronger inhibitory activity against SDH than the commercial fungicide fluopyram. researchgate.net

Table 1: In Vitro Enzyme Inhibition by Pyridine Analogues

| Target Enzyme | Analogue Class | Potency (IC50 / Ki / % Inhibition) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Pyridine diamine derivative (25) | 73% inhibition @ 9 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Pyrimidine derivative (22) | Ki = 99 ± 71 nM | nih.gov |

| p38α MAP Kinase | Substituted pyridine analogue (14b) | IC50 = 1 nM | |

| SHP2 | Pyridine carboxamide derivative (C6) | IC50 = 0.13 nM | nih.gov |

| Succinate Dehydrogenase (SDH) | Pyridine derivative (4e) | More potent than fluopyram | researchgate.net |

| PIM-1 Kinase | Substituted pyridine derivative (7) | IC50 = 7.26 µM (vs. HepG2) | nih.gov |

| LIMK1/2 | Tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide | pIC50 values up to 7.95 | acs.org |

Receptor Binding Assays and Target Identification

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. merckmillipore.com These assays, often using a radiolabeled ligand in a competitive format, allow for the quantification of binding affinity (expressed as IC50 or Ki values) and help in identifying the primary biological targets of a compound, as well as potential off-target interactions. merckmillipore.com Analogues of this compound have been evaluated against various receptors.

Nicotinic Acetylcholine Receptors (nAChRs): The substitution pattern on the pyridine ring of epibatidine (B1211577) analogues significantly influences binding affinity and selectivity for different nAChR subtypes. nih.gov For example, a 2'-fluoro analog displayed affinities that were 52- to 875-fold greater for β2-containing receptors than for β4-containing receptors. nih.gov An amino analog showed 10- to 115-fold greater affinity at β2- than at β4-containing receptors. nih.gov

Serotonin (B10506) Receptors (5-HT): Analogues of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been studied for their activity at 5-HT6 receptors. nih.gov The presence of a 2-methyl group and a halogen (like chloro) at the 5-position were found to be essential for potent agonist properties at the 5-HT6 receptor. nih.gov These compounds generally displayed low affinity for other 5-HT subtypes and the serotonin transporter (SERT), indicating good target selectivity. nih.gov

Cannabinoid Receptors (CB): While not direct pyridine analogues, related heterocyclic compounds like substituted pyrimidines have been designed as ligands for cannabinoid receptors. One such compound, a pyrimidine diamine derivative, demonstrated good binding affinity for the CB1 receptor with an IC50 of 16.3 nM and favorable selectivity over the CB2 receptor. nih.gov

Table 2: Receptor Binding Affinity of Pyridine Analogues and Related Heterocycles

| Target Receptor | Analogue Class | Binding Affinity (IC50 / Selectivity) | Reference |

|---|---|---|---|

| Neuronal Nicotinic (β2 vs β4) | 2'-Fluoro-epibatidine analogue | 52- to 875-fold greater affinity for β2 | nih.gov |

| Neuronal Nicotinic (β2 vs β4) | 2'-Amino-epibatidine analogue | 10- to 115-fold greater affinity for β2 | nih.gov |

| Serotonin 5-HT6 | 5-chloro-2-methyl-indole derivative | Potent agonist; low affinity for other 5-HT subtypes | nih.gov |

| Cannabinoid CB1 | Substituted pyrimidine diamine | IC50 = 16.3 nM | nih.gov |

Cellular Uptake, Localization, and Metabolism Studies (In Vitro)

The ability of a compound to cross cell membranes and its metabolic stability are critical determinants of its biological activity. The pyridine moiety is known to influence these properties. nih.gov The replacement of a phenyl ring with a pyridine ring has been shown to improve cellular permeability in certain molecular scaffolds. nih.gov

Cellular Uptake and Localization: The in vitro subcellular localization of compounds can be determined using several techniques, including subcellular fractionation, microautoradiography, and fluorescence microscopy. nih.gov Subcellular fractionation, which separates cellular compartments based on their physicochemical properties, is a common method. nih.gov For pyridine derivatives, their ability to permeate cells is influenced by factors like polarity and size. mdpi.com For example, structure-permeability relationships have been characterized for a series of allosteric LIMK inhibitors based on a tetrahydropyrazolopyridinone scaffold. acs.org

In Vitro Metabolism: The metabolic fate of pyridine-containing compounds is often studied using in vitro systems like liver microsomal fractions, which contain key drug-metabolizing enzymes. nih.gov For example, an in vitro study on the metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole using rat liver microsomes identified the major metabolite as a product of benzylic oxidation on the ethyl group. nih.gov This demonstrates a common metabolic pathway for alkyl-substituted pyridines. The pyridine ring itself can also be metabolized, for instance, through oxidation to form N-oxides. smolecule.com Such studies are crucial for understanding the stability and potential active metabolites of a compound. nih.gov

Modulation of Cell Signaling Pathways (In Vitro)

The biological effects of this compound analogues are often mediated by their ability to modulate intracellular signaling pathways. nih.gov By inhibiting a key enzyme or binding to a receptor, these compounds can trigger a cascade of downstream events that alter gene expression and cellular function. nih.gov

Inflammatory Signaling: Pyridine derivatives that inhibit p38 MAP kinase can block the production of the pro-inflammatory cytokine TNF-α in cellular assays. The JAK/STAT pathway, which is crucial for mediating signals from many cytokines, is another target for pyridine-based modulators to control inflammatory responses. nih.gov

Cell Proliferation and Apoptosis Pathways: Substituted pyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov One study found that a pyridine derivative induced apoptosis in liver cancer cells by upregulating the tumor suppressor gene p53 and inhibiting anti-apoptotic genes, an effect linked to the inhibition of PIM-1 kinase. nih.gov Allosteric inhibitors of SHP2 have been shown to suppress cancer cell proliferation by targeting the SHP2-mediated AKT and ERK signaling pathways. researchgate.net

Immune Signaling: SHP2 is also a critical regulator of immune checkpoint signaling. nih.govresearchgate.net Allosteric inhibitors based on a pyridine carboxamide scaffold can modulate immune responses by affecting the activation and infiltration of tumor-associated macrophages (TAMs). nih.gov

Structure-Activity Relationships (SAR) in Relation to Specific Biological Targets (Non-Clinical Focus)

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For pyridine derivatives, SAR studies have revealed key structural requirements for interaction with various biological targets. nih.gov The electron-deficient nature of the pyridine ring and its capacity for π-π stacking and hydrogen bonding are central to its utility. nih.gov

Role of the Pyridine Core and Nitrogen Atom: The nitrogen atom in the pyridine ring is a key pharmacophoric feature, often acting as a hydrogen bond acceptor to enhance binding affinity with biological targets. nih.govnih.gov Its position within the ring is critical. For example, in a series of kinase inhibitors, replacing a phenyl ring with a pyridine ring improved biological potency by over 500 times. nih.gov

Impact of Substituents:

Halogens: The presence and position of halogens like chlorine can have a profound and sometimes contradictory effect. For 5-HT6 receptor agonists, a chloro substituent at the 5-position was an essential requirement for high potency. nih.gov The insertion of a chlorine atom into a 4-aminopyridine (B3432731) side chain of a kinase inhibitor boosted potency by an order of magnitude. acs.org Conversely, some studies on the antiproliferative activity of pyridine derivatives found that the presence of halogen atoms generally led to lower activity compared to groups like -OH or -NH2. mdpi.comnih.gov

Methyl Group: A methyl group at the 2-position of an indole-pyridine scaffold was found to be a necessary feature for potent 5-HT6 receptor agonism. nih.gov

Amine/Amide Groups: The position and substitution of amine or amide groups are critical. For a class of LIMK1/2 inhibitors, a C5-substituted primary amide was found to be indispensable for activity, likely due to its role as a hydrogen bond donor. acs.org The presence of -NH2 groups has also been correlated with enhanced antiproliferative activity in other series. mdpi.com

Bulky Groups: Generally, the introduction of bulky groups on the pyridine ring has been found to decrease the antiproliferative activity of certain classes of pyridine derivatives. mdpi.com

Table 3: Summary of Structure-Activity Relationships for Pyridine Analogues

| Target | Favorable Structural Feature(s) | Unfavorable Structural Feature(s) | Reference |

|---|---|---|---|

| 5-HT6 Receptor | 2-methyl group; 5-halogen (F, Cl, Br) on indole (B1671886) ring | Unsubstituted indole N(1) | nih.gov |

| p38α MAP Kinase | Substituted pyridine ring (vs. unsubstituted) | N-benzyl group (potential metabolic liability) | |

| LIMK1/2 | C5-substituted primary amide | Mono- or di-methylation of the C5-amide | acs.org |

| Antiproliferative Activity | -OMe, -OH, -C=O, and -NH2 groups | Halogen atoms, bulky groups | mdpi.comnih.gov |

| Neuronal Nicotinic Receptors | 2'-Fluoro or 2'-amino substitution | - | nih.gov |

Mechanistic Investigations of Biological Activity (In Vitro/In Silico)

Understanding the precise molecular mechanism by which a compound exerts its biological effect is a primary goal of medicinal chemistry research. For pyridine derivatives, these investigations often involve a combination of in vitro biochemical assays and in silico computational methods like molecular docking. nih.govresearchgate.net

Beyond simple competitive inhibition, some pyridine analogues function as allosteric modulators. These molecules bind to a site on the target protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that modulates the protein's activity. nih.govnih.gov

Allosteric Inhibition: Novel pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2. nih.govresearchgate.net Molecular docking analyses indicated that these compounds bind to a "tunnel" allosteric site on the phosphatase, which is different from the catalytic active site. researchgate.net This mode of inhibition can offer greater selectivity and different pharmacological profiles compared to active-site inhibitors.

Positive Allosteric Modulation (PAM): Pyridine derivatives have also been developed as positive allosteric modulators (PAMs). One study described a pyrazolo[4,3-b]pyridine derivative as a PAM of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov Another patent describes pyridine derivatives as PAMs of the muscarinic M1 receptor. google.com These PAMs enhance the response of the receptor to its endogenous ligand rather than activating it directly.

Molecular Docking and Target Engagement: Computational molecular docking is frequently used to predict and rationalize the binding mode of pyridine derivatives to their targets. nih.govresearchgate.net Docking studies on cholinesterase inhibitors revealed that a protonated amine group in the linker chain was crucial for establishing strong interactions with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. nih.gov For SHP2 inhibitors, docking analysis helped confirm binding to the allosteric tunnel. researchgate.net These in silico methods provide valuable insights into the specific amino acid interactions that govern molecular target engagement.

Biochemical Pathway Perturbations

The primary biochemical pathway perturbation associated with analogues of this compound, such as 4-aminopyridine (4-AP), is the blockade of voltage-gated potassium (K+) channels. smolecule.comnih.govmdpi.comacs.org This action has significant downstream effects on cellular signaling and function.

Mechanism of Potassium Channel Blockade: 4-AP has been shown to block delayed rectifier type potassium channels from the intracellular side of the cell membrane. smolecule.com It is proposed that 4-AP, a weak base, traverses the cell membrane in its nonionized form and then acts in its ionized form from within the cell. smolecule.com The compound is believed to bind to the open state of the K+ channel, physically occluding the ion permeation pathway near the selectivity filter, and can remain trapped once the channel closes. smolecule.comacs.org This blockade prolongs the duration of the action potential by inhibiting repolarization. nih.gov

Downstream Cellular Effects: The prolongation of the action potential due to K+ channel blockade leads to several significant downstream cellular events. One major consequence is an increased influx of calcium (Ca2+) at presynaptic terminals. nih.gov This elevation in intracellular calcium enhances the release of neurotransmitters, thereby augmenting neuro-neuronal and neuromuscular transmission. nih.gov

Furthermore, 4-AP and its derivatives have demonstrated immunomodulatory properties. They can block K+ channels in immune cells such as T lymphocytes and microglia, thereby modifying their function. nih.govmdpi.com For instance, the blockade of Kv1.3 channels, which are expressed on microglia and T-cells, is a potential immunomodulatory mechanism. mdpi.com In preclinical models, 4-AP has been observed to reduce T-cell activation and suppress the production of proinflammatory cytokines by activated microglia. mdpi.commdpi.com Some studies also suggest that 4-AP may exert neuroprotective effects by stabilizing myelin via the nuclear factor of activated T-cells (NFAT) pathway and protecting against excitotoxicity. mdpi.commdpi.com

The metabolism of 4-aminopyridine has been shown to proceed primarily through cytochrome P450 (CYP) enzymes, with CYP2E1 identified as a major enzyme responsible for its hydroxylation to 3-hydroxy-4-aminopyridine, which is then further metabolized to a sulfate (B86663) conjugate. nih.gov This indicates that the introduction of such compounds can perturb specific metabolic pathways.

| Analogous Compound | Affected Pathway/Target | Observed Molecular/Cellular Effect | Reference(s) |

| 4-Aminopyridine (4-AP) | Voltage-gated potassium (K+) channels | Blockade of K+ efflux, prolongation of action potential | smolecule.comnih.govmdpi.comacs.org |

| 4-Aminopyridine (4-AP) | Presynaptic calcium (Ca2+) channels | Increased Ca2+ influx and enhanced neurotransmitter release | nih.gov |

| 4-Aminopyridine (4-AP) | T-lymphocyte & Microglia K+ channels (e.g., Kv1.3) | Modulation of immune cell function, reduced proinflammatory cytokine release | nih.govmdpi.commdpi.com |

| 4-Aminopyridine (4-AP) | NFAT Pathway | Potential stabilization of myelin | mdpi.commdpi.com |

| 4-Aminopyridine (4-AP) | Cytochrome P450 (CYP2E1) | Metabolism to 3-hydroxy-4-aminopyridine and its sulfate conjugate | nih.gov |

Antimicrobial or Antiviral Activity Investigations (In Vitro/Cellular)

Various analogues of this compound containing the chloropyridine or aminopyridine moiety have been investigated for their potential antimicrobial and antiviral properties in in vitro and cellular assays.

Antimicrobial Activity:

Research into the antimicrobial effects of pyridine derivatives has shown activity against a range of pathogens. For instance, certain 2-amino-4-chloropyridine (B16104) derivatives have demonstrated in vitro antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as some fungi. drugbank.com The proposed mechanism for some pyridinol-based analogues is the disruption of the bacterial cell membrane, leading to cell death. nih.gov This is a common mechanism for certain antimicrobial agents that can effectively target bacteria like Staphylococcus aureus. nih.gov

Studies on salicylanilide (B1680751) derivatives containing a chloro-substituent have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The bactericidal effect of these compounds was found to be concentration-dependent. nih.govnih.gov Similarly, quinoxaline-based compounds, which are also nitrogen-containing heterocycles, have displayed antibacterial activity by compromising the integrity of the bacterial cell membrane. mdpi.com

Antiviral Activity:

The antiviral potential of pyridine-containing compounds has been explored against a variety of viruses. A review of pyridine derivatives highlights their diverse mechanisms of antiviral action, which can include the inhibition of viral enzymes like reverse transcriptase and polymerase, interference with viral entry and replication, and modulation of host cellular pathways that the virus exploits. nih.gov

Specifically, some 5-halogen-substituted tubercidin (B1682034) analogues, which contain a pyrrolo[2,3-d]pyrimidine core structurally related to pyridine, have shown activity against human cytomegalovirus (HCMV). acs.org Other studies have investigated isatin (B1672199) derivatives, which can be designed to include pyridine-like structures, and found them to have antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported to potently inhibit the replication of respiratory syncytial virus (RSV) and the associated inflammatory responses in cell-based assays. mdpi.com

| Analogous Compound Class | Pathogen(s) Investigated | Observed In Vitro/Cellular Activity | Reference(s) |

| 2-Amino-4-chloropyridine derivatives | Gram-positive & Gram-negative bacteria, Fungi | Antimicrobial activity against various strains | drugbank.com |

| Chloro-substituted salicylanilides | Methicillin-resistant Staphylococcus aureus (MRSA) | Concentration-dependent bactericidal effect | nih.govnih.gov |

| Quinoxaline-based compounds | S. aureus, B. subtilis, MRSA, E. coli | Disruption of bacterial cell membrane integrity | mdpi.com |

| Alkyl pyridinol compounds | Gram-positive bacteria (e.g., S. aureus) | Disruption of the staphylococcal membrane | nih.gov |

| 5-Halogen-substituted tubercidin analogues | Human cytomegalovirus (HCMV) | Antiviral activity | acs.org |

| Isatin derivatives | Influenza virus (H1N1), HSV-1, COX-B3 | Antiviral activity | nih.gov |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Respiratory syncytial virus (RSV) | Inhibition of viral replication and associated inflammation | mdpi.com |

Non Biological Applications and Catalytic Activity of 5 Chloro 2 Methylpyridin 4 Yl Methanamine

Utilization in Materials Science and Polymer Chemistry

There is a notable absence of research detailing the use of (5-Chloro-2-methylpyridin-4-YL)methanamine in the field of materials science and polymer chemistry.

As a Monomer or Cross-linking Agent in Polymer Synthesis

No specific studies have been found that document the use of this compound as a monomer for polymerization or as a cross-linking agent to modify the properties of polymeric materials. The bifunctional nature of the molecule, containing a primary amine and a reactive pyridine (B92270) ring, theoretically allows for such applications, but this potential has not been experimentally demonstrated in available literature.

Ligand in Coordination Polymers or Metal-Organic Frameworks (MOFs)

Role as a Ligand or Organocatalyst in Homogeneous and Heterogeneous Catalysis

While the structure of this compound suggests it could act as a ligand in catalytic systems, there is no direct evidence of its application in either organocatalysis or as a ligand for metal-catalyzed reactions in the available scientific literature.

Asymmetric Catalysis with Chiral Derivatives

The synthesis of chiral derivatives of this compound could potentially lead to their use as ligands in asymmetric catalysis. The development of chiral ligands is a significant area of research for creating enantioselective catalysts. However, there are no published studies on the synthesis of chiral versions of this compound or their subsequent application in asymmetric transformations.

Metal-Catalyzed Organic Transformations

The nitrogen atoms in this compound could coordinate to a metal center, and the resulting complex could potentially be used in metal-catalyzed organic transformations. Nevertheless, a review of the literature did not yield any specific examples of its use as a ligand in reactions such as cross-coupling, hydrogenation, or oxidation.

Applications in Analytical Chemistry

There is no information available in the public domain regarding any applications of this compound in the field of analytical chemistry, such as in the development of sensors, as a derivatizing agent, or in separation sciences.

Derivatization Reagent for Chromatographic or Spectrophotometric Analysis

The inherent chemical properties of this compound, specifically its primary amine group, suggest its potential as a derivatization reagent. Derivatization is a chemical modification process employed to convert an analyte into a product that is more suitable for analysis by a specific instrumental technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

While specific studies detailing the use of this compound for this purpose are not extensively documented in publicly available literature, its reactivity is analogous to other primary amines commonly used as derivatizing agents. The primary amine can react with various functional groups, such as carboxylic acids, aldehydes, and ketones, to form stable derivatives with improved analytical characteristics.

Potential Derivatization Reactions:

| Analyte Functional Group | Potential Reaction Product with this compound | Potential Analytical Enhancement |

| Carboxylic Acid | Amide | Increased volatility for GC analysis, enhanced detectability with nitrogen-phosphorus detectors (NPD). |

| Aldehyde/Ketone | Imine (Schiff base) | Improved chromatographic separation and thermal stability. |

| Isothiocyanate | Thiourea (B124793) | Introduction of a chromophore for enhanced UV-Vis spectrophotometric detection. |

| Acyl Halide | Amide | Formation of a stable derivative for robust quantification. |

The introduction of the chloro- and methyl-substituted pyridine ring could offer unique advantages. The chlorine atom can enhance the response of an electron capture detector (ECD) in GC, leading to lower detection limits for certain analytes. Furthermore, the pyridine moiety itself can influence the chromatographic behavior and fragmentation patterns in mass spectrometry (MS), potentially aiding in the structural elucidation of the original analyte.

Development as a Fluorescent Probe or Sensor Component

The development of fluorescent probes and sensors is a burgeoning field in analytical chemistry, with applications ranging from environmental monitoring to medical diagnostics. The fundamental principle involves a molecule (the probe) that exhibits a change in its fluorescence properties upon interaction with a specific analyte.

Although direct applications of this compound as a fluorescent probe are not prominently reported, its structural features provide a foundation for such development. The pyridine ring system can act as a fluorophore, a part of a molecule responsible for its fluorescence. The reactivity of the primary amine group allows for the covalent attachment of this compound to other molecules or materials, or for its modification to create a specific binding site for a target analyte.

Hypothetical Design of a Fluorescent Sensor:

A potential strategy could involve the synthesis of a derivative where the aminomethyl group is modified to create a receptor for a specific ion or molecule. The binding of the target analyte to this receptor could induce a conformational change in the molecule, altering the electronic environment of the pyridine ring and leading to a measurable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

For instance, the amine could be functionalized with a chelating agent for metal ions. Upon binding a metal ion, the rigidity of the molecule could increase, leading to an enhancement of fluorescence.

Use as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

The most documented non-biological application of this compound is its role as a chemical intermediate. Its bifunctional nature, possessing both a reactive primary amine and a substituted pyridine ring, makes it a valuable building block for the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

While specific, publicly disclosed synthetic routes starting from this compound to commercially available drugs or agrochemicals are often proprietary, the general utility of such substituted pyridines is well-established in patent literature and chemical synthesis publications.

Examples of Potential Synthetic Transformations:

Amide Bond Formation: Reaction with a carboxylic acid to form an amide linkage is a common strategy to build larger molecules. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

Synthesis of Heterocyclic Systems: The amine group can be a key participant in cyclization reactions to form new heterocyclic rings, further increasing the structural complexity and diversity of potential products.

Nucleophilic Substitution: The chlorine atom on the pyridine ring can potentially be displaced by other nucleophiles under specific reaction conditions, allowing for further functionalization of the aromatic core.

Intellectual Property and Patent Landscape Surrounding 5 Chloro 2 Methylpyridin 4 Yl Methanamine

Overview of Patents Citing (5-Chloro-2-methylpyridin-4-YL)methanamine and Related Compounds as a Synthetic Intermediate